1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol
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Overview
Description
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol is an organic compound with the molecular formula C5H9F3O2. It is a colorless liquid that is soluble in water and many organic solvents. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol can be synthesized through several methods:
Reaction of Formaldehyde and Difluoromethyl Chloride: This method involves the reaction of formaldehyde with difluoromethyl chloride, followed by the addition of sodium hydroxide to yield the desired product.
Trifluoromethylation of 2-Propanol: Another common method is the trifluoromethylation of 2-propanol using trifluoromethylating agents.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, optimized for yield and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The trifluoromethyl group can interact with enzymes, proteins, and other biological molecules, altering their function and activity.
Pathways Involved: The compound can influence metabolic pathways, signal transduction, and other cellular processes by modifying the structure and function of key biomolecules.
Comparison with Similar Compounds
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-methylpropan-2-ol: Similar in structure but lacks the methoxy group, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-3-methoxy-2-methylpropan-2-amine: Contains an amine group instead of a hydroxyl group, leading to different applications and reactivity.
Uniqueness: The presence of both the trifluoromethyl and methoxy groups in this compound imparts unique chemical properties, making it particularly valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
1,1,1-trifluoro-3-methoxy-2-methylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c1-4(9,3-10-2)5(6,7)8/h9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQTWZJGHHRILI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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